molecular formula C6H4FKN2O3 B13892938 2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt

2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt

Cat. No.: B13892938
M. Wt: 210.20 g/mol
InChI Key: YCPPHFSOKNANCF-UHFFFAOYSA-M
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Description

2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a fluoromethyl group attached to the pyrazole ring and a potassium salt of the oxo-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents such as fluoromethyl iodide.

    Formation of the Oxo-Acetic Acid Moiety: The oxo-acetic acid moiety can be synthesized through the oxidation of the corresponding alcohol or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Formation of the Potassium Salt: The final step involves the neutralization of the oxo-acetic acid with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo-acetic acid moiety, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated pyrazoles, alkylated pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of pyrazole derivatives. It can serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. The presence of the fluoromethyl group can enhance the metabolic stability and bioavailability of the compound, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, fluorinated pyrazoles can be incorporated into polymers to improve their thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt involves its interaction with specific molecular targets. The fluoromethyl group can form strong hydrogen bonds with biological macromolecules, enhancing the binding affinity and specificity of the compound. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(methyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt
  • 2-[1-(chloromethyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt
  • 2-[1-(bromomethyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt

Uniqueness

The uniqueness of 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt lies in the presence of the fluoromethyl group. Fluorine atoms can significantly influence the electronic properties of the molecule, enhancing its stability and reactivity. This makes the compound particularly valuable in applications where these properties are crucial, such as in drug development and materials science.

Properties

Molecular Formula

C6H4FKN2O3

Molecular Weight

210.20 g/mol

IUPAC Name

potassium;2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxoacetate

InChI

InChI=1S/C6H5FN2O3.K/c7-3-9-2-4(1-8-9)5(10)6(11)12;/h1-2H,3H2,(H,11,12);/q;+1/p-1

InChI Key

YCPPHFSOKNANCF-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NN1CF)C(=O)C(=O)[O-].[K+]

Origin of Product

United States

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